3-methyl-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one
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Overview
Description
3-methyl-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one is a heterocyclic compound that belongs to the pyrrolopyridine family This compound is characterized by a fused ring system consisting of a pyrrole ring and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the preparation of pyrrolo[2,3-b]pyridines often involves the use of nitration, nitrosation, bromination, and iodination reactions . Additionally, modifications of Madelung- and Fischer-syntheses of indoles have been employed to prepare substituted derivatives .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often utilize automated processes and advanced equipment to maintain consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
3-methyl-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to obtain reduced forms of the compound.
Substitution: Substitution reactions, such as halogenation, can introduce different substituents at specific positions on the ring system.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and halogenating agents (e.g., bromine). The reaction conditions, such as temperature and solvent, are optimized to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, halogenation reactions can yield halogenated derivatives, while oxidation reactions can produce oxidized forms of the compound.
Scientific Research Applications
3-methyl-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one has a wide range of scientific research applications, including:
Chemistry: It serves as a valuable building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is used in the study of biological processes and as a probe to investigate enzyme activities.
Medicine: It has potential therapeutic applications, particularly as an inhibitor of specific enzymes and receptors involved in disease pathways
Industry: The compound is utilized in the development of new materials and as a precursor for the synthesis of various industrial chemicals.
Mechanism of Action
The mechanism of action of 3-methyl-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one involves its interaction with specific molecular targets and pathways. For instance, derivatives of this compound have been shown to inhibit fibroblast growth factor receptors (FGFRs), which play a crucial role in cell proliferation and migration . The compound binds to the active site of the receptor, preventing its activation and subsequent signaling pathways, such as the RAS-MEK-ERK and PI3K-Akt pathways .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 3-methyl-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one include other pyrrolopyridine derivatives, such as:
- 1H-pyrrolo[2,3-b]pyridine
- 5H-pyrrolo[2,3-b]pyrazine
Uniqueness
What sets this compound apart from similar compounds is its specific substitution pattern and the resulting unique chemical and biological properties. For example, the presence of a methyl group at the 3-position can significantly influence its reactivity and interaction with biological targets, making it a valuable compound for drug discovery and development .
Properties
IUPAC Name |
3-methyl-1,3-dihydropyrrolo[2,3-b]pyridin-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O/c1-5-6-3-2-4-9-7(6)10-8(5)11/h2-5H,1H3,(H,9,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBWBAYHNXLTJPQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2=C(NC1=O)N=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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